

The Discovery and Characterization of Carbonyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbonyl sulfide*

Cat. No.: *B1216135*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl sulfide (COS), a linear molecule with the formula OCS, holds a unique position in the landscape of chemical biology and atmospheric science. As the most abundant sulfur-containing compound in the Earth's atmosphere, it plays a critical role in the global sulfur cycle. [1][2] In recent years, its significance has expanded into the realm of biological systems, where it is recognized as a gaseous signaling molecule and a potential delivery agent for hydrogen sulfide (H₂S).[1][3] This guide provides a comprehensive technical overview of the history of COS, from its initial discovery and mischaracterization to its definitive identification and the elucidation of its fundamental properties. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where this multifaceted molecule is of interest.

A History of Discovery and Characterization

The initial identification of **carbonyl sulfide** was a process marked by early confusion, followed by definitive characterization that laid the groundwork for our current understanding of this important molecule.

The Initial Mischaracterization by J. P. Couërbe (1841)

In 1841, the French chemist J. P. Couërbe was the first to describe a gas that he believed to be **carbonyl sulfide**.^{[1][4]} His experiments, however, led him to mischaracterize the substance as a mixture of carbon dioxide (CO₂) and hydrogen sulfide (H₂S).^{[1][4]} This initial misidentification highlights the analytical challenges of the time and the difficulty in separating and identifying gaseous products with similar properties.

The Definitive Characterization by Carl von Than (1867)

It was not until 1867 that the Hungarian chemist Carl von Than correctly identified and characterized **carbonyl sulfide**.^{[1][2]} Von Than was able to synthesize the compound and differentiate it from the mixture that had perplexed Couërbe.^[2] His work established the correct chemical formula and provided the first accurate description of its properties, marking a significant step forward in the chemistry of sulfur compounds.

Quantitative Data

A summary of the key physical and chemical properties of **carbonyl sulfide** is presented below for easy reference and comparison.

Physical Properties of Carbonyl Sulfide

Property	Value
Molecular Formula	COS
Molar Mass	60.075 g/mol ^[1]
Appearance	Colorless gas ^[1]
Odor	Unpleasant, sulfide-like ^[1]
Density	2.51 g/L
Melting Point	-138.8 °C (-217.8 °F; 134.3 K) ^[1]
Boiling Point	-50.2 °C (-58.4 °F; 223.0 K) ^[1]
Solubility in Water	0.376 g/100 mL (0 °C), 0.125 g/100 mL (25 °C) ^[1]
Dipole Moment	0.65 D ^[1]

Thermochemical Properties of Carbonyl Sulfide

Property	Value
Standard Molar Entropy (S^\ominus_{298})	231.5 J/(mol·K) [1]
Standard Enthalpy of Formation (ΔfH^\ominus_{298})	-141.8 kJ/mol [1]
Heat Capacity (C)	41.5 J/(mol·K) [1]

Spectroscopic Data

Spectroscopic Method	Key Features
Infrared (IR) Spectroscopy	ν_1 (C-O stretch): ~2062 cm ⁻¹ , ν_2 (bending): ~520 cm ⁻¹ , ν_3 (C-S stretch): ~859 cm ⁻¹ [5] [6]
UV-Vis Spectroscopy	Strong absorption in the vacuum ultraviolet region.
Nuclear Magnetic Resonance (NMR)	As a simple inorganic molecule, standard ¹ H and ¹³ C NMR are not typically used for characterization.

Experimental Protocols

This section details the methodologies for the synthesis of **carbonyl sulfide** as historically described, providing a foundational understanding of the experimental procedures.

Synthesis of Carbonyl Sulfide via Potassium Thiocyanate and Sulfuric Acid

This laboratory synthesis method, utilized in early characterizations, involves the reaction of potassium thiocyanate with sulfuric acid.[\[1\]](#)

Materials:

- Potassium thiocyanate (KSCN)
- Concentrated sulfuric acid (H₂SO₄)

- Water
- Gas washing bottles
- Gas collection apparatus

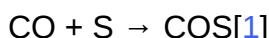
Procedure:

- A reaction flask is charged with potassium thiocyanate.
- Concentrated sulfuric acid and water are slowly added to the reaction flask. The reaction is exothermic and should be cooled to control the rate of gas evolution.
- The evolved gas, containing **carbonyl sulfide**, is passed through a series of gas washing bottles to remove byproducts. Purification is necessary as the initial gas stream contains significant impurities.[\[2\]](#)
- The purified **carbonyl sulfide** gas is then collected, typically by displacement of water or a suitable liquid in which it is sparingly soluble.

Reaction:

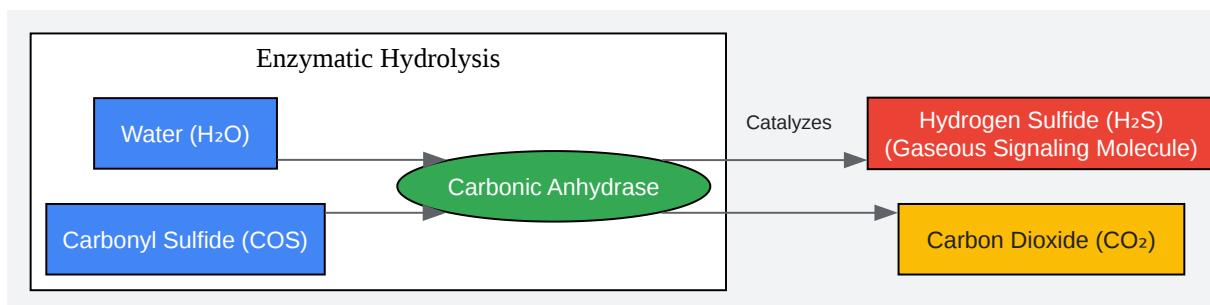
Synthesis from Carbon Monoxide and Molten Sulfur

Another early method for producing **carbonyl sulfide** involves the direct reaction of carbon monoxide with molten sulfur.[\[1\]](#)


Materials:

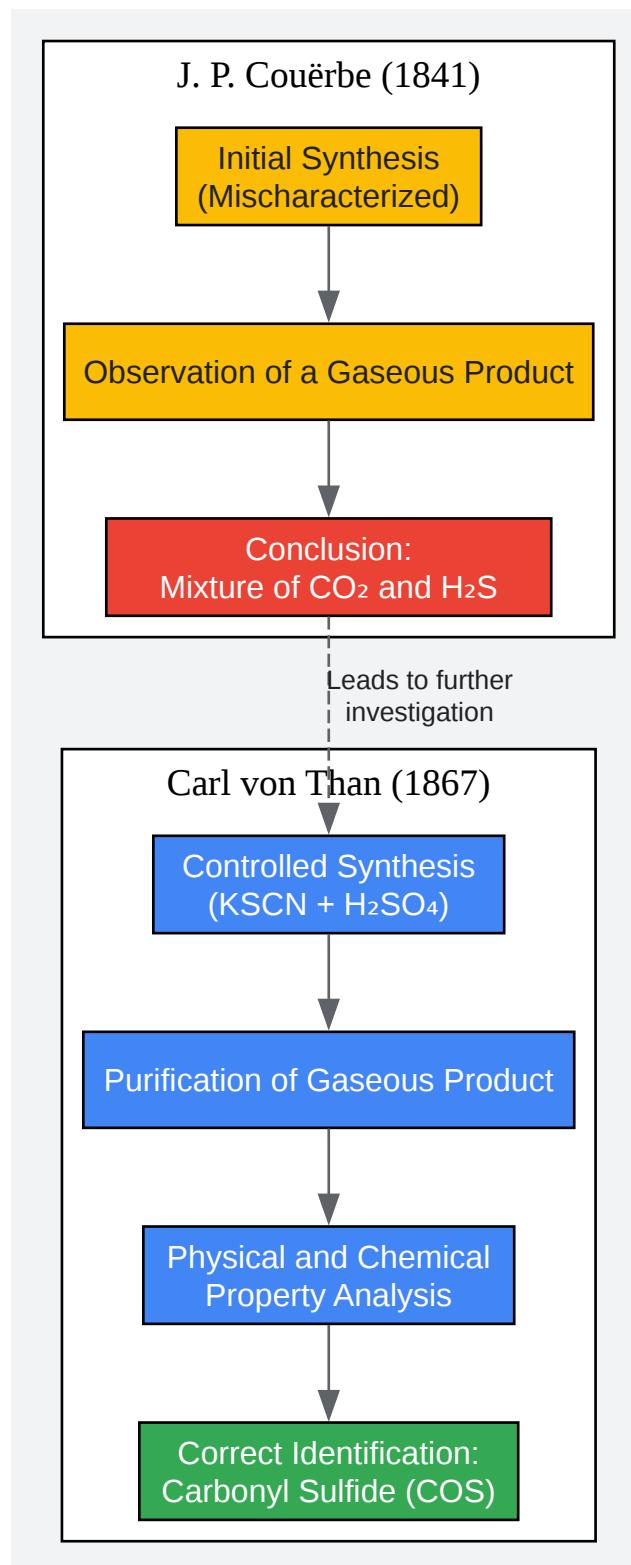
- Carbon monoxide (CO) gas
- Elemental sulfur (S)
- High-temperature tube furnace

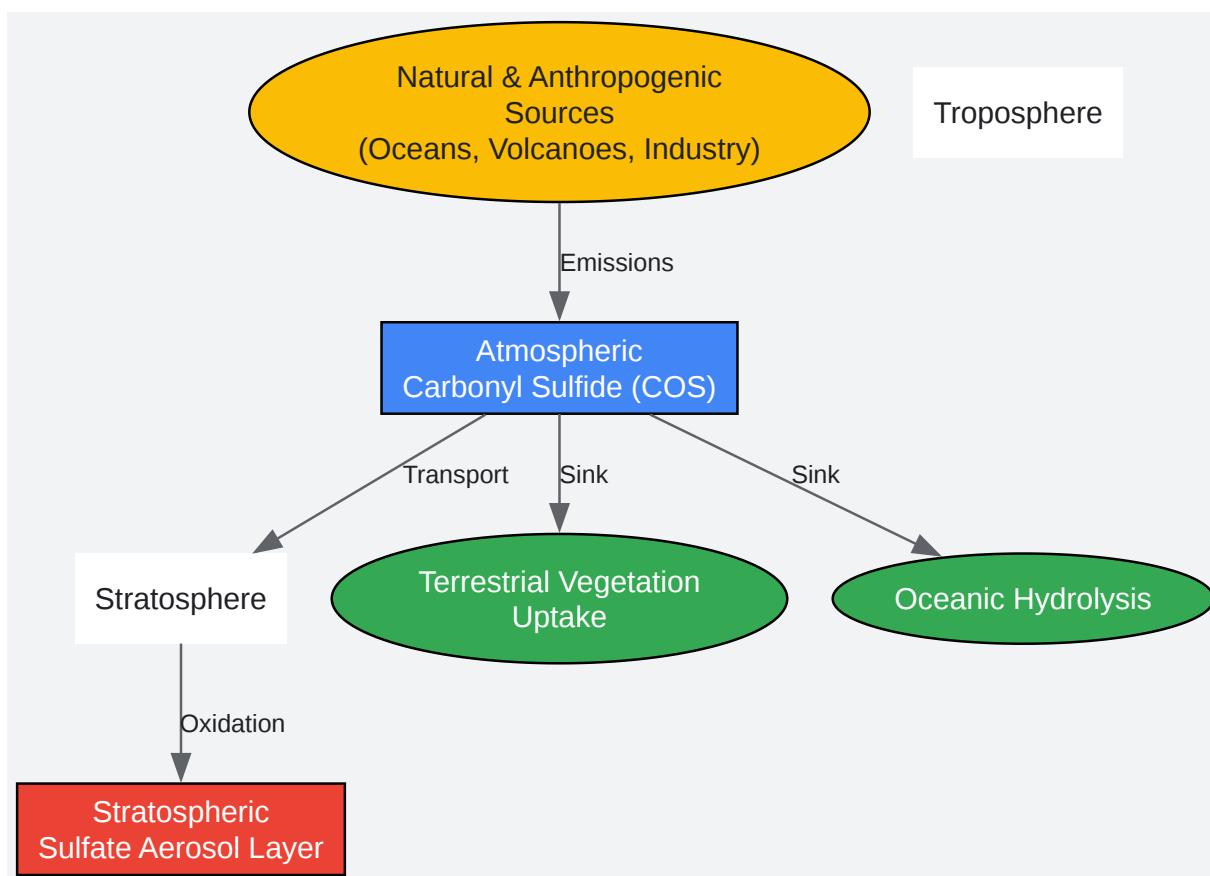
Procedure:


- A stream of carbon monoxide gas is passed over molten sulfur within a high-temperature tube furnace.
- The reaction is typically carried out at elevated temperatures, though it reverses above 1200 K.^[1]
- The resulting gas stream containing **carbonyl sulfide** is then cooled and purified to remove unreacted starting materials and any byproducts.

Reaction:

Mandatory Visualizations


Signaling Pathway of Carbonyl Sulfide Hydrolysis



[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **carbonyl sulfide** to produce hydrogen sulfide.

Experimental Workflow for the Discovery and Characterization of Carbonyl Sulfide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbonyl sulfide - Wikipedia [en.wikipedia.org]
- 2. Emerging Roles of Carbonyl Sulfide in Chemical Biology: Sulfide Transporter or Gasotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H₂S) Independently in Thiol-Promoted Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]

- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]
- To cite this document: BenchChem. [The Discovery and Characterization of Carbonyl Sulfide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1216135#history-of-carbonyl-sulfide-discovery-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com